molecular formula C13H14ClN3O4S B11300395 N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11300395
M. Wt: 343.79 g/mol
InChI Key: UYYHZFCBPYDGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidine sulfonamide class, characterized by a pyrimidine ring core substituted with hydroxy, methyl, oxo, and sulfonamide groups. The sulfonamide nitrogen is further functionalized with a 1-(4-chlorophenyl)ethyl group.

Properties

Molecular Formula

C13H14ClN3O4S

Molecular Weight

343.79 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H14ClN3O4S/c1-7(9-3-5-10(14)6-4-9)17-22(20,21)11-8(2)15-13(19)16-12(11)18/h3-7,17H,1-2H3,(H2,15,16,18,19)

InChI Key

UYYHZFCBPYDGCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl ethylamine derivative, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and hydrolysis reactions under specific conditions.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Acidic Hydrolysis Concentrated HCl, refluxSulfonic acid + Amine derivative
Alkaline Hydrolysis NaOH (aq), heatSulfonate salt + Amine intermediate
Amine Substitution R-NH₂, base catalystNew sulfonamide derivatives

Key Findings

  • Acidic hydrolysis cleaves the S-N bond, yielding 5-sulfonic acid pyrimidine and 1-(4-chlorophenyl)ethylamine.

  • Substitution reactions with primary amines (e.g., benzylamine) generate structurally modified sulfonamides, useful for structure-activity relationship studies .

Hydroxyl Group Reactions

The 2-hydroxy group on the pyrimidine ring undergoes acid-base and esterification reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Deprotonation NaOH or K₂CO₃Oxyanion formation
Esterification Acetic anhydride, pyridine2-Acetoxy derivative
Metal Complexation Fe³⁺/Cu²⁺ saltsCoordination complexes

Key Findings

  • Deprotonation enhances the pyrimidine ring’s nucleophilicity, facilitating electrophilic aromatic substitution (e.g., nitration).

  • Ester derivatives show improved lipophilicity, potentially enhancing bioavailability in pharmacological studies.

Dihydropyrimidine Ring Transformations

The partially saturated pyrimidine ring participates in oxidation and condensation reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Oxidation KMnO₄, acidic conditionsAromatic pyrimidine derivative
Condensation Aldehydes, base catalystSchiff base adducts

Key Findings

  • Oxidation converts the dihydropyrimidine to a fully aromatic pyrimidine, altering electronic properties.

  • Condensation with aldehydes (e.g., benzaldehyde) forms Schiff bases, which are precursors for heterocyclic drug candidates.

Chlorophenyl Substituent Reactivity

The 4-chlorophenyl group undergoes electrophilic substitution and coupling reactions.

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Nitration HNO₃, H₂SO₄3-Nitro-4-chlorophenyl derivative
Suzuki Coupling Aryl boronic acid, Pd catalystBiaryl derivatives

Key Findings

  • Nitration occurs at the meta position relative to chlorine, consistent with its electron-withdrawing effect.

  • Palladium-catalyzed coupling introduces aryl groups, expanding structural diversity for drug discovery.

Biological Interactions

The compound interacts with biological targets through its functional groups.

Interaction TypeBiological TargetObserved EffectReferences
Enzyme Inhibition Dihydropteroate synthaseDisruption of folate synthesis
Antibacterial Activity Gram-positive bacteriaGrowth inhibition via sulfonamide action

Key Findings

  • The sulfonamide group competitively inhibits bacterial dihydropteroate synthase, mimicking para-aminobenzoic acid (PABA) .

  • Structural analogs demonstrate broad-spectrum activity against Staphylococcus aureus and Escherichia coli .

Stability and Degradation

Reactivity under extreme conditions informs storage and handling protocols.

ConditionObserved DegradationMitigation StrategyReferences
High pH (>10) Sulfonamide hydrolysisStore in neutral buffers
UV Light Ring dehydrogenationUse amber glassware

Scientific Research Applications

Structure and Composition

The molecular formula of N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is C11H10ClN3O4S, with a molecular weight of 315.73 g/mol. The compound features:

  • Pyrimidine Ring : A six-membered ring structure containing nitrogen atoms.
  • Sulfonamide Group : Contributes to its biological activity.
  • Hydroxyl Group : Enhances solubility and reactivity.

Chemistry

In the realm of organic synthesis, this compound serves as a valuable reagent and building block for more complex molecules. It can be utilized in:

  • Reagent for Organic Reactions : Acts as a nucleophile in various chemical reactions.

Biology

Research has indicated that compounds related to this sulfonamide exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
Activity Type Target Organisms Reference
AntibacterialStaphylococcus aureus
AntifungalCandida albicans

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Case Studies

  • Study on Anticancer Effects :
    • Researchers synthesized derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines.
    • Results indicated significant apoptotic effects in colon and breast cancer cells.
  • Antimicrobial Evaluation :
    • A series of experiments demonstrated the compound's effectiveness against resistant bacterial strains, highlighting its potential in treating infections where conventional antibiotics fail.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. These pathways are crucial for understanding its therapeutic potential and side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The target compound shares a conserved dihydropyrimidine-sulfonamide backbone with analogs. Key differences arise in the substituents on the sulfonamide nitrogen and pyrimidine ring:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Substituent on Sulfonamide Nitrogen Key Functional Groups
N-[1-(4-Chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (Target) C₁₃H₁₅ClN₃O₄S 356.80 g/mol 1-(4-Chlorophenyl)ethyl Chlorophenyl, Hydroxy, Sulfonamide
N-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₂H₁₇N₃O₄S 299.35 g/mol Bicyclo[2.2.1]heptan-2-yl Cycloalkyl, Hydroxy, Sulfonamide
N-(butan-2-yl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₉H₁₅N₃O₄S 261.30 g/mol Butan-2-yl Linear alkyl, Hydroxy, Sulfonamide
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide C₂₃H₂₅N₃O₆S₂ 511.59 g/mol 2,4-Dimethoxyphenyl (via acetamide linker) Sulfonyl, Methoxy, Thioether
Key Observations:
  • Steric and Electronic Effects : The target’s chlorophenyl group introduces electron-withdrawing effects and increased lipophilicity compared to the bicycloheptanyl or butyl groups in analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Biological Implications : The sulfonyl-thioether hybrid in ’s compound could exhibit distinct binding interactions (e.g., hydrogen bonding via methoxy groups) compared to the target’s sulfonamide-chlorophenyl motif .

Functional Group Influence on Reactivity and Bioactivity

  • Hydroxy and Oxo Groups : Present in all compounds, these groups facilitate hydrogen bonding with biological targets (e.g., enzymes or DNA). The target’s hydroxy group at position 2 may enhance metal chelation, a feature shared with ’s pyrimidine derivatives, which showed reactivity toward nucleophiles like hydrazines .
  • Chlorophenyl vs. Fluorophenyl : highlights a fluorophenyl-substituted pyrimidine with intramolecular N–H⋯N hydrogen bonding. The target’s chlorophenyl group may exhibit stronger hydrophobic interactions but similar hydrogen-bonding capacity .
  • Sulfonamide vs.

Crystallographic and Conformational Insights

  • The target’s chlorophenylethyl substituent may induce conformational rigidity, as seen in ’s pyrimidines, where aromatic substituents influenced dihedral angles (e.g., 12.8° twist between pyrimidine and phenyl rings) .
  • Weak C–H⋯O and C–H⋯π interactions observed in ’s crystal structure suggest that the target’s chlorophenyl group could participate in similar non-covalent interactions, stabilizing solid-state packing .

Biological Activity

N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyrimidine core with multiple functional groups:

  • Pyrimidine Ring : Central to its structure, influencing biological interactions.
  • Sulfonamide Group : Known for antibacterial properties.
  • Hydroxyl Group : May enhance solubility and bioavailability.
  • Chlorophenyl Moiety : Potentially contributes to its pharmacological effects.

This structural complexity allows for various interactions with biological targets, leading to its diverse pharmacological profile.

Biological Activity Overview

Research indicates that compounds related to this structure exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against pathogens such as E. coli and S. aureus.
    • In vitro studies have shown effectiveness against fungi like Candida albicans .
  • Antiviral Properties :
    • Demonstrates activity against various viruses, including those responsible for respiratory infections and HIV .
    • Compounds with similar structures have been noted for their ability to inhibit viral polymerases .
  • Antitumor Effects :
    • Inhibition of cancer cell proliferation has been reported, particularly in breast cancer cell lines .
    • Mechanisms involve cell cycle arrest and induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Activity :
    • Exhibits potential in reducing inflammation markers in vitro, suggesting applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of the chlorophenyl group enhances lipophilicity, potentially improving cell membrane permeability.
  • Hydroxyl Group Positioning : Modifications at the hydroxyl position can affect binding affinity to target proteins and solubility.

A detailed SAR analysis can guide future modifications to enhance efficacy and reduce toxicity.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Study 1Showed IC50 values indicating potent antibacterial activity against S. aureus at concentrations as low as 10 µM.
Study 2Reported significant antiviral activity against HIV with an EC50 value of 0.35 µM in MT-4 cells .
Study 3Demonstrated antitumor effects in vitro with a reduction in cell viability by over 70% in treated cancer cell lines .

Q & A

Q. What are the established synthetic methodologies for N-[1-(4-chlorophenyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?

Synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1 : Formation of the pyrimidine core via Biginelli-like reactions, using substituted aldehydes (e.g., 4-chlorophenylacetaldehyde), β-keto esters, and thiourea derivatives under acidic conditions .
  • Step 2 : Sulfonamide introduction via nucleophilic substitution, where the hydroxyl group at position 5 is replaced by a sulfonamide moiety using chlorosulfonic acid and amines.
  • Purification : Recrystallization from ethanol or chromatography for intermediates, validated by TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • X-ray crystallography : Resolves crystal packing, hydrogen bonding (e.g., intramolecular N–H⋯N bonds), and dihedral angles between aromatic rings and the pyrimidine core .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenylethyl group) and tautomeric forms of the hydroxyl and oxo groups .
  • IR spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, pyrimidine C=O at ~1650 cm⁻¹) .

Q. What in vitro biological assays are typically employed to evaluate the bioactivity of sulfonamide-containing pyrimidines?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorometric assays targeting enzymes like dihydrofolate reductase (DHFR) or kinases, given sulfonamide’s role in active-site binding .
  • Cytotoxicity screening : MTT assays on cancer cell lines to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this pyrimidine sulfonamide derivative in multi-step syntheses?

  • Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in sulfonamide introduction .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfonamide formation .
  • Temperature control : Stepwise heating (80–100°C) during cyclization reduces side-product formation .
  • Real-time monitoring : Use HPLC-MS to track intermediate stability and adjust reaction time .

Q. What crystallographic approaches are used to determine the polymorphic forms and hydrogen bonding networks in similar pyrimidine derivatives?

  • Single-crystal X-ray diffraction : Resolves polymorphism by analyzing unit cell parameters and intermolecular interactions (e.g., C–H⋯O and C–H⋯π bonds in crystal lattices) .
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., π-stacking vs. hydrogen bonds) influencing solubility and stability .
  • Variable-temperature XRD : Detects thermal-induced phase transitions, critical for formulation studies .

Q. How do researchers address discrepancies in biological activity data across different substituted pyrimidine sulfonamides?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to correlate electronic effects with bioactivity .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like DHFR, resolving contradictions in experimental IC₅₀ values .
  • Meta-analysis : Cross-referencing datasets from multiple studies to identify outliers caused by assay variability (e.g., differences in cell lines or incubation times) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.